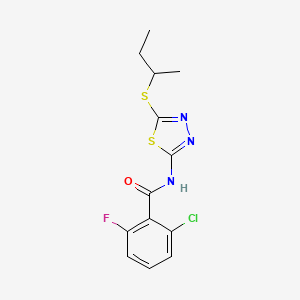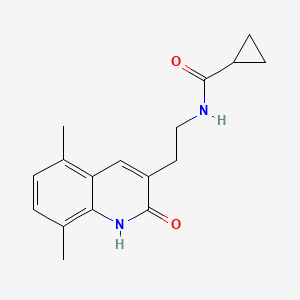
N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)cyclopropanecarboxamide
カタログ番号 B2678708
CAS番号:
851406-53-6
分子量: 284.359
InChIキー: QUKUFIDNQNNJRZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)cyclopropanecarboxamide” is a chemical compound with a complex structure. It contains a quinoline moiety, which is a heterocyclic aromatic organic compound with diverse applications in scientific research .
Synthesis Analysis
While the specific synthesis process for this compound is not available, similar compounds such as 2-oxo-1,2-dihydroquinoline-3-carboxamides have been synthesized using various methods . For instance, one method involves a triethylamine-mediated O-acylation reaction .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The compound contains a quinoline moiety, which can display different tautomeric forms .科学的研究の応用
Synthesis Methodologies
- Innovative Synthesis Techniques : Research has explored the tandem cyclization-[3+3] cycloaddition of 2-alkynylbenzaldoximes, providing a method for synthesizing tetrahydro-1,2-oxazine fused 1,2-dihydroisoquinolines. This process indicates the compound's potential as a precursor or intermediate in complex organic syntheses (Q. Ding, Zhiyong Wang, Jie Wu, 2009).
Biological Evaluation
- Anticancer Properties : A series of quinolinone-3-aminoamide derivatives, including compounds structurally related to the specified compound, were synthesized and evaluated for their efficacy in inhibiting cancer cell growth. This study highlights the compound's potential framework for developing new anticancer agents (D. Matiadis, V. Stefanou, et al., 2013).
Chemical Properties and Reactions
- Regioselectivity in Chemical Reactions : The study of the regioselectivity of the N-ethylation reaction of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide provides insights into the selective chemical modifications that can be applied to similar compounds. This contributes to the understanding of how such compounds can be chemically altered for various applications (P. N. Batalha, L. Forezi, et al., 2019).
Antimicrobial Activities
- Antimicrobial Potential : The synthesis and antimicrobial study of fluoroquinolone-based 4-thiazolidinones demonstrate the compound's relevance in creating derivatives with significant antibacterial and antifungal activities. This suggests its utility in developing new antimicrobial agents (N. Patel, S. D. Patel, 2010).
Pharmaceutical Applications
- Drug Development Processes : The process for the preparation of an amorphous, peptide-like diabetes drug indicates the potential use of related compounds in pharmaceutical manufacturing, emphasizing the importance of efficient synthesis methods for drug development (Y. Sawai, T. Yamane, et al., 2010).
Halogen Bonding in Crystal Structures
- Structural Analysis via Halogen Bonding : Research on quinolone compounds featuring O...I halogen bonding showcases the importance of such interactions in determining the crystal structures of these compounds. This has implications for the design and synthesis of new materials and drugs by leveraging halogen bonding (Jurica Bauer, D. Milić, Marina Modrić, 2009).
特性
IUPAC Name |
N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-10-3-4-11(2)15-14(10)9-13(17(21)19-15)7-8-18-16(20)12-5-6-12/h3-4,9,12H,5-8H2,1-2H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUKUFIDNQNNJRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C(=O)NC2=C(C=C1)C)CCNC(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)cyclopropanecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
5-Amino-2,4-ditert-butylphenylamine
13733-14-7
4-(2-Nitro-4-quinoxalin-2-ylphenoxy)benzaldehyde
355400-54-3

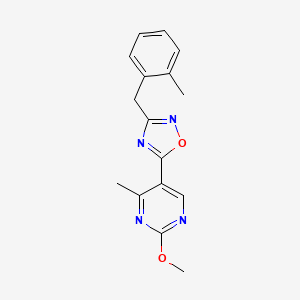
![3-[5-(Difluoromethyl)-3-methyl-4-nitropyrazol-1-yl]propanoic acid](/img/structure/B2678627.png)
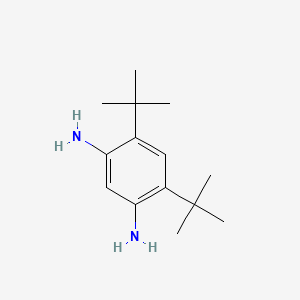
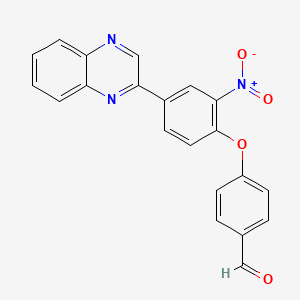
![Sodium 2-(4-chlorobenzo[d]oxazol-2-yl)acetate](/img/structure/B2678630.png)
![6-Oxo-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2678632.png)

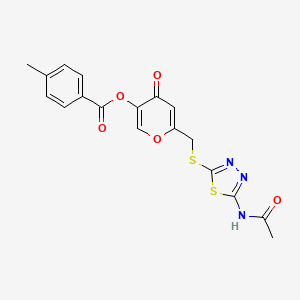

![Methyl 7-(difluoromethyl)-5-(furan-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2678638.png)
![1-(7,7-Dioxo-7lambda6-thia-2-azaspiro[3.5]nonan-2-yl)prop-2-en-1-one](/img/structure/B2678639.png)
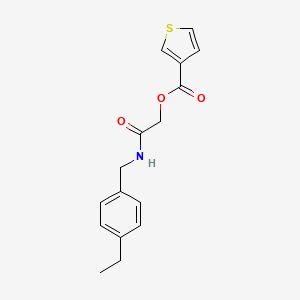
![3-Fluoro-4-[(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)methyl]benzonitrile](/img/structure/B2678645.png)
